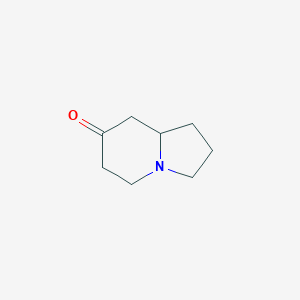

Hexahydroindolizin-7(1H)-one

Overview

Description

Hexahydroindolizin-7(1H)-one is an organic compound with the molecular formula C8H13NO . It is used in laboratory research and the manufacture of chemical compounds .

Synthesis Analysis

The compound can be prepared according to a method described in the Journal of the Chemical Society, Perkin Transactions 1, 1986 . The synthesis involves adding but-3-en-2-one to a solution of 4,4-diethoxybutan-l-amine in Et2O at 0°C under nitrogen. The mixture is then stirred at 0°C, extracted with 2.5M HCl, and the aqueous acid layer is heated to reflux and stirred. After cooling to room temperature, the mixture is concentrated in vacuo, cooled to 0°C, and CH2Cl2 is added, followed by 3N NaOH until pH > 10. The aqueous and organic layers are partitioned, and the organic layer is washed with a K2CO3 solution. The combined aqueous layers are extracted with CH2Cl2, and the combined organic layers are dried (K2CO3), filtered, and concentrated in vacuo. The residue is then purified by column chromatography on silica gel using CH2Cl2/MeOH to give the desired product .Molecular Structure Analysis

The molecular weight of Hexahydroindolizin-7(1H)-one is 139.20 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Hexahydroindolizin-7(1H)-one is a solid at room temperature . Detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis of Amido and Phenyl Azabicyclic Derivatives

Hexahydroindolizin-7(1H)-one is used in the stereoselective synthesis of amido and phenyl hexahydroindolizin-3(2H)-one derivatives. This involves a tandem aza Prins-Ritter/Friedel-Crafts type reaction, which is highly diastereoselective with excellent yields (Indukuri et al., 2013).

Configurational and Conformational Studies

Configurations of substituted hexahydroindolizin-2(3H)-ones are assigned using spectral data, contributing to configurational and conformational studies of such compounds. This includes discussions on the magnitude of geminal coupling constant for NCH2C(O) protons (Cahill & Crabb, 1972).

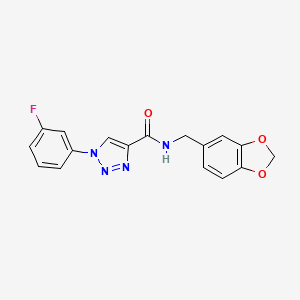

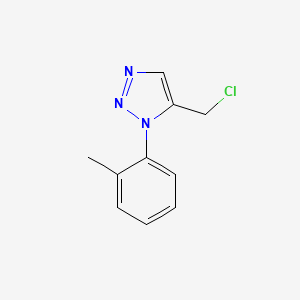

Synthesis of Triazole-Substituted Derivatives

Hexahydroindolizin-7(1H)-one derivatives are synthesized involving reactions with 1,2,3-triazole, showcasing its role in creating novel compounds with potential applications in various fields (Huang et al., 2019).

Energetic Materials Development

Its derivatives are explored in the development of energetic materials, demonstrating the compound's utility in synthesizing compounds with targeted properties (Zhang et al., 2019).

Regioselective Cyclization Studies

Hexahydroindolizin-7(1H)-one is used in studies of regioselective cyclization, providing insights into the efficient and selective formation of azonan-2-ones (Song et al., 2011).

Cytotoxicity Studies

Derivatives of hexahydroindolizin-7(1H)-one are tested for cytotoxic properties, indicating its potential application in medicinal chemistry and drug discovery (Kimball et al., 2007).

Synthesis of Spiro[cyclopropane-indolizine] Derivatives

Its use in the synthesis of novel spiro[cyclopropane-indolizine] derivatives highlights its versatility in organic chemistry (Liu et al., 2013).

Safety and Hazards

Hexahydroindolizin-7(1H)-one is classified as a hazardous substance. It has the signal word “Danger” and is classified as class 8. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, and P501. The UN number is 2735, and the hazard statements include H315, H318, and H335 .

properties

IUPAC Name |

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSBAHMPWPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydroindolizin-7(1H)-one | |

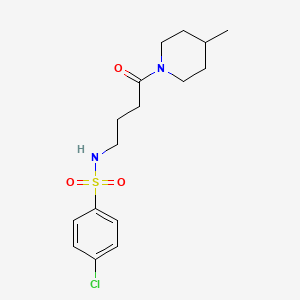

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2610647.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610658.png)